Gallamine
Overview
Description
Gallamine, also known as this compound triethiodide, is a synthetic non-depolarizing neuromuscular blocking agent. It was first synthesized by Daniel Bovet in 1947 and has been used primarily as a muscle relaxant in anesthesia. This compound works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallamine is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with diethylaminoethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield this compound triethiodide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Gallamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Gallamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Employed in studies of neuromuscular function and receptor binding assays.
Medicine: Used as a muscle relaxant during surgical procedures and in the study of neuromuscular disorders.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development
Mechanism of Action
Gallamine exerts its effects by competitively binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This prevents acetylcholine from binding to its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. The result is muscle relaxation. This compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .
Comparison with Similar Compounds
- Tubocurarine
- Pancuronium
- Vecuronium
- Rocuronium
- Atracurium
Properties
CAS No. |
153-76-4 |
---|---|
Molecular Formula |
C24H45N3O3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3 |
InChI Key |
ICLWTJIMXVISSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
153-76-4 |
Related CAS |
65-29-2 (Parent) |
Synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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